

# Preclinical Profile of BPI-9016M: A Dual c-Met and AXL Inhibitor

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## Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**BPI-9016M** is an orally available small-molecule inhibitor that concurrently targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] The dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or protein overexpression, is a known driver in tumor development and metastatic progression, particularly in non-small cell lung cancer (NSCLC).[2] Similarly, AXL overexpression is implicated in resistance to EGFR inhibitors in NSCLC.[2] By dually targeting these pathways, **BPI-9016M** presents a promising therapeutic strategy for cancers reliant on c-Met and/or AXL signaling, including those that have developed resistance to other targeted therapies. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of **BPI-9016M**.

## In Vitro Efficacy

The anti-proliferative activity of **BPI-9016M** has been evaluated across a panel of lung adenocarcinoma cell lines and primary cells. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cell proliferation.

Cell Line/Primary Cells	IC50 (μM)
A549	~15
H1299	~10
H1650	~25
H1975	~20
HCC827	~27
PC-9	~18
Primary Lung Adenocarcinoma Cells 1	~5.3
Primary Lung Adenocarcinoma Cells 2	~8

Table 1: In Vitro Anti-proliferative Activity of **BPI-9016M** in Lung Adenocarcinoma Cells.[3]

## In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor efficacy of **BPI-9016M** was assessed in patient-derived xenograft (PDX) models of lung adenocarcinoma established in NOD/SCID mice. Treatment with **BPI-9016M** resulted in significant tumor growth inhibition, particularly in tumors with high c-Met expression.

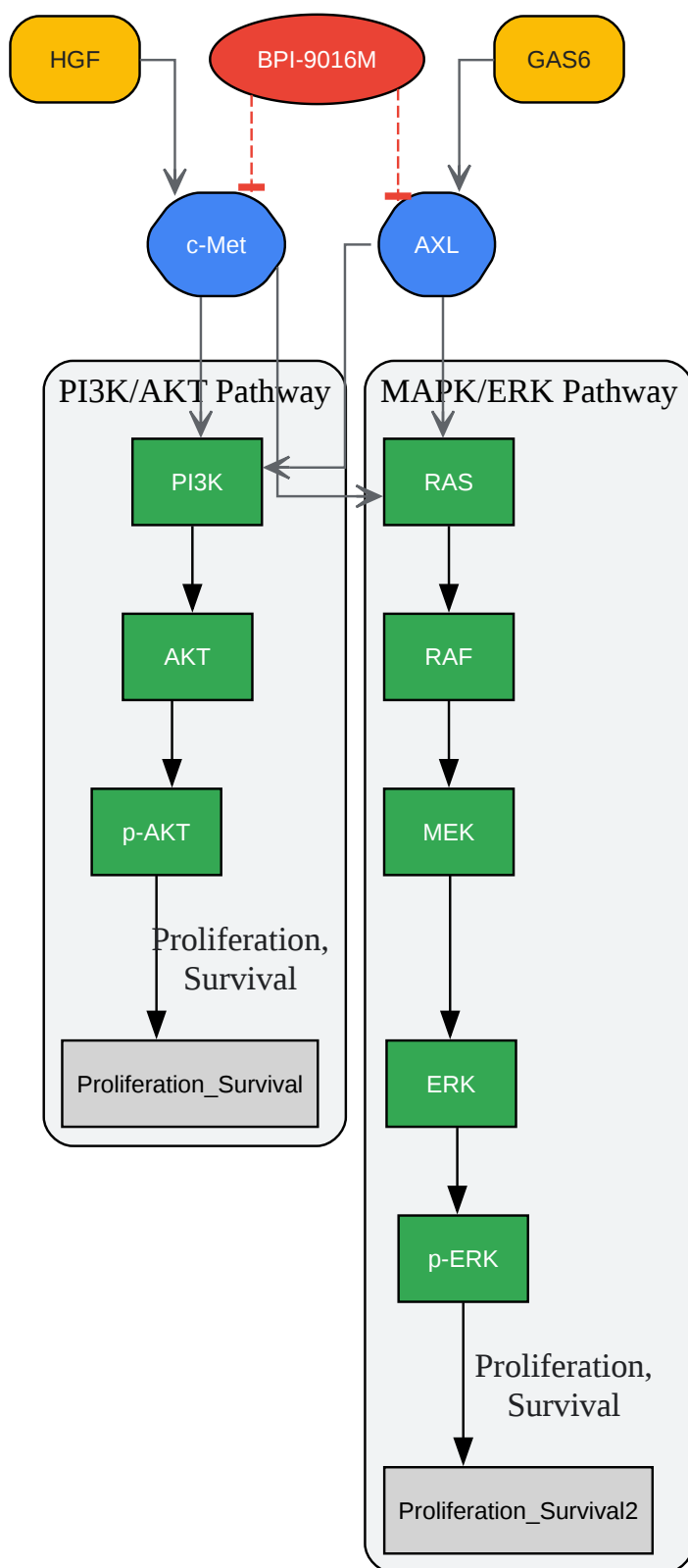
PDX Model	c-Met Expression (H-score)	Tumor Growth Inhibition (TGI) (%)
PDX1	260	82.5
PDX2	210	79.4
PDX3	120	68.8
PDX4	20	32.5

Table 2: In Vivo Efficacy of **BPI-9016M** in Lung Adenocarcinoma PDX Models.[3]

## Mechanism of Action: Signaling Pathway Inhibition

**BPI-9016M** exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and its downstream signaling components, primarily the PI3K/AKT and MAPK/ERK pathways. Furthermore, **BPI-9016M** has been shown to modulate the miR203-DKK1 axis, leading to the suppression of cell migration and invasion.

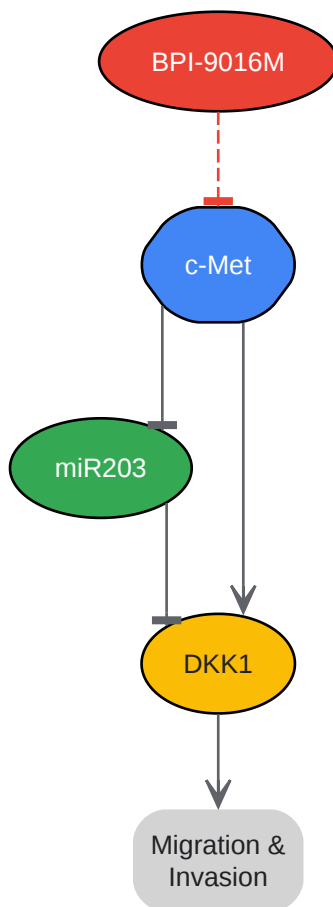
### c-Met/AXL Signaling Pathway



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Caption: **BPI-9016M** inhibits c-Met and AXL signaling pathways.

## miR203-DKK1 Signaling Pathway



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Caption: **BPI-9016M** modulates the miR203-DKK1 axis.

## Experimental Protocols

### Cell Proliferation Assay (CCK8 Assay)

- Cell Seeding: Lung adenocarcinoma cells (A549, H1299, etc.) were seeded in 96-well plates at a density of 5,000 cells per well.
- Drug Treatment: After 24 hours of incubation, cells were treated with serially diluted concentrations of **BPI-9016M** for 48 hours.
- CCK8 Reagent Addition: 10  $\mu$ L of Cell Counting Kit-8 (CCK8) solution was added to each well.

- Incubation: The plates were incubated for 1-4 hours at 37°C.
- Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

## Wound Healing Assay

- Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.
- Scratch Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
- Drug Treatment: The cells were washed with PBS and cultured in a medium containing **BPI-9016M**.
- Image Acquisition: Images of the scratch were captured at 0, 12, and 24 hours.
- Analysis: The wound closure area was measured to assess cell migration.

## Transwell Invasion Assay

- Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel.
- Cell Seeding: Cells were seeded in the upper chamber in a serum-free medium containing **BPI-9016M**.
- Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.
- Incubation: The plates were incubated for 24 hours to allow for cell invasion.
- Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

## Patient-Derived Xenograft (PDX) Model

- **Animal Model:** Female severe combined immunodeficient (SCID) mice were used.
- **Tumor Implantation:** Freshly obtained human lung adenocarcinoma tissues were subcutaneously implanted into the flanks of the mice.
- **Tumor Growth:** Tumors were allowed to grow to a palpable size.
- **Drug Administration:** Mice were orally administered with **BPI-9016M** or vehicle control daily.
- **Tumor Measurement:** Tumor volume was measured every 3-4 days using calipers.
- **Endpoint Analysis:** At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry and Western blot analysis.

## Western Blot Analysis

- **Protein Extraction:** Total protein was extracted from cell lysates or tumor tissues.
- **SDS-PAGE and Transfer:** Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** The membrane was incubated with primary antibodies against c-Met, phospho-c-Met, AKT, phospho-AKT, ERK, and phospho-ERK, followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## Immunohistochemistry (IHC)

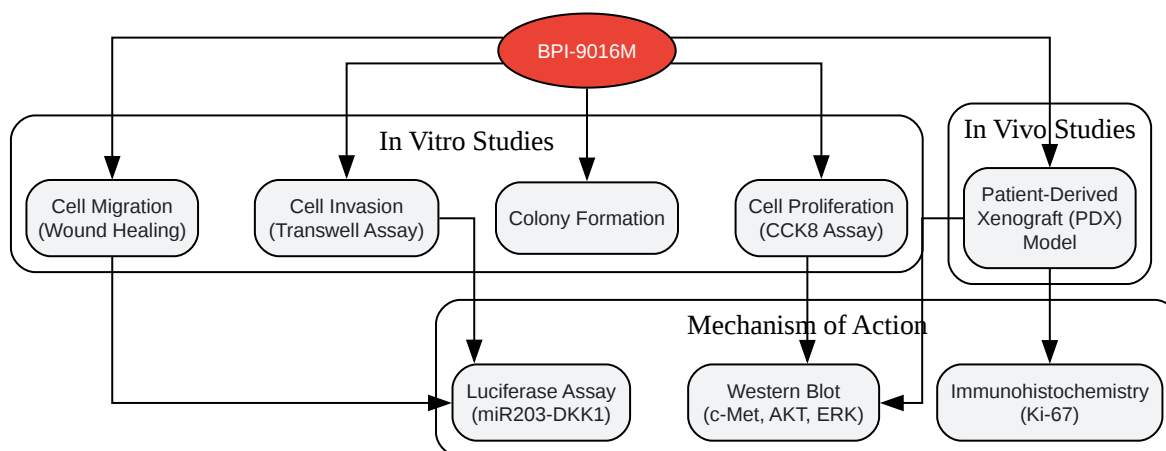
- **Tissue Preparation:** PDX tumor tissues were fixed in formalin and embedded in paraffin.
- **Sectioning and Staining:** Tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with a primary antibody against Ki-67, followed by a secondary antibody and DAB staining.

- Microscopy: Stained sections were visualized under a microscope to assess cell proliferation.

## Luciferase Reporter Assay

- Plasmid Construction: The 3'-UTR of DKK1 containing the putative miR203 binding site was cloned into a luciferase reporter vector.
- Transfection: Cells were co-transfected with the reporter plasmid, a Renilla luciferase control vector, and either miR203 mimics or a negative control.
- Luciferase Activity Measurement: After 48 hours, firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

## Experimental Workflow



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Caption: Overview of preclinical evaluation workflow for **BPI-9016M**.

## Conclusion

The preclinical data for **BPI-9016M** demonstrates its potent and selective inhibitory activity against c-Met and AXL, leading to significant anti-tumor effects in both in vitro and in vivo



models of lung adenocarcinoma. The well-defined mechanism of action, involving the inhibition of key downstream signaling pathways and the modulation of the miR203-DKK1 axis, provides a strong rationale for its clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

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## References

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Address: 3281 E Guasti Rd

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